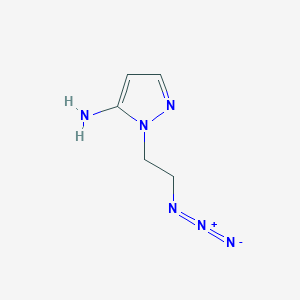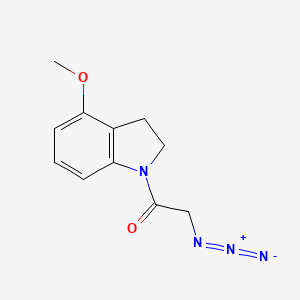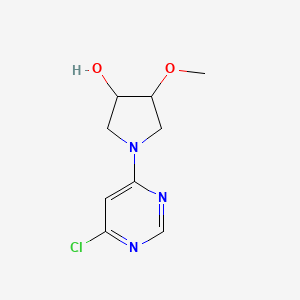![molecular formula C15H19F3N2 B1491341 2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole CAS No. 2098005-08-2](/img/structure/B1491341.png)
2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole
Overview
Description
2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole is a complex organic compound characterized by its unique structure, which includes a benzyl group and a trifluoroethyl group attached to an octahydropyrrolo[3,4-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the process often involves heating to facilitate the formation of the pyrrolo[3,4-c]pyrrole core.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole may be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets can provide insights into biological processes.
Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its structural features may make it suitable for designing new therapeutic agents with improved efficacy and selectivity.
Industry: In industry, this compound can be used in the development of advanced materials and chemical products. Its unique properties may contribute to the creation of innovative solutions in various sectors.
Mechanism of Action
The mechanism by which 2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding the precise mechanism requires detailed studies and experimental data.
Comparison with Similar Compounds
2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole
2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-b]pyrrole
2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-d]pyrrole
Uniqueness: Compared to similar compounds, this compound stands out due to its specific structural features and potential applications. Its trifluoroethyl group and octahydropyrrolo[3,4-c]pyrrole core contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
2-benzyl-5-(2,2,2-trifluoroethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2/c16-15(17,18)11-20-9-13-7-19(8-14(13)10-20)6-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFCJFPIOVZZBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone](/img/structure/B1491263.png)
![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid](/img/structure/B1491264.png)
![3-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1491266.png)
![2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491267.png)
![2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491268.png)





![(2-(2-Azidoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491281.png)
